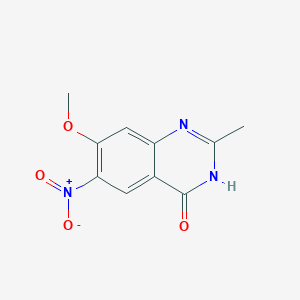![molecular formula C7H4FN3 B13654899 6-Fluoropyrido[2,3-b]pyrazine](/img/structure/B13654899.png)
6-Fluoropyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoropyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by the presence of a fluorine atom at the 6th position of the pyrido[2,3-b]pyrazine core. The incorporation of fluorine into organic molecules often enhances their chemical and biological properties, making this compound a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF), is used to replace a leaving group (e.g., a halogen) on the pyrido[2,3-b]pyrazine ring .
Industrial Production Methods: Industrial production of 6-Fluoropyrido[2,3-b]pyrazine may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: KMnO_4 in acidic or basic medium.
Reduction: NaBH_4 in methanol or ethanol.
Substitution: KF or CsF in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of pyrido[2,3-b]pyrazine-6-carboxylic acid.
Reduction: Formation of 6-aminopyrido[2,3-b]pyrazine.
Substitution: Formation of various substituted pyrido[2,3-b]pyrazine derivatives.
Scientific Research Applications
6-Fluoropyrido[2,3-b]pyrazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoropyrido[2,3-b]pyrazine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Fluorescent Properties: The presence of the fluorine atom can influence the electronic structure of the molecule, enhancing its photoluminescent properties and making it suitable for use in imaging and optoelectronic applications.
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the fluorine substitution.
6-Chloropyrido[2,3-b]pyrazine: Similar structure with a chlorine atom instead of fluorine.
6-Bromopyrido[2,3-b]pyrazine: Similar structure with a bromine atom instead of fluorine.
Uniqueness: 6-Fluoropyrido[2,3-b]pyrazine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C7H4FN3 |
|---|---|
Molecular Weight |
149.13 g/mol |
IUPAC Name |
6-fluoropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H4FN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H |
InChI Key |
IGYNVLABEZGWII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NC=CN=C21)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)
![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)



![5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13654833.png)








